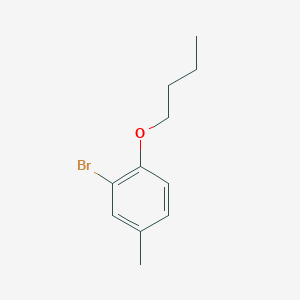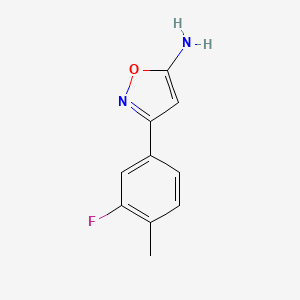
3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code or molecular formula. For a similar compound, “3-fluoro-4-methylbenzylamine”, the InChI code is 1S/C8H10FN/c1-6-2-3-7 (5-10)4-8 (6)9/h2-4H,5,10H2,1H3 . For “3-Fluoro-4-methylphenyl isocyanate”, the molecular formula is C8H6FNO .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular weight, physical state, storage temperature, and other factors. For a similar compound, “3-fluoro-4-methylbenzylamine”, the molecular weight is 139.17, and it is stored at 4°C . Another similar compound, “3-Fluoro-4-methylphenylboronic acid”, is a solid with a melting point range of 241 - 244 °C .
Scientific Research Applications
Antitumor Applications
Novel antitumor properties of similar compounds, such as 2-(4-aminophenyl)benzothiazoles, which possess selective and potent in vitro and in vivo antitumor activities, highlight the potential of structurally related molecules like 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine in cancer research. These compounds, through modifications and prodrug strategies, aim to overcome drug lipophilicity limitations, achieving significant antitumor effects with manageable toxic side effects, making them candidates for clinical evaluation (Bradshaw et al., 2002).
Antimicrobial Activities
The synthesis and biological activity studies of Schiff and Mannich bases bearing similar moieties demonstrate promising antibacterial and antifungal activities. Such compounds, prepared through aminomethylation and bearing fluoro- and methylphenyl groups, exhibit good efficacy against various microbial strains, suggesting their utility in developing new antimicrobial agents (Karthikeyan et al., 2006).
Chemical Synthesis and Reactivity
The study of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a reagent for determining the enantiomeric excess of α-chiral amines showcases the synthetic utility of fluorinated compounds in analytical chemistry. This fluorinated compound facilitates the straightforward, regioselective ring-opening of α-chiral primary and secondary amines, indicating the potential of related compounds for analytical and synthetic applications (Rodríguez-Escrich et al., 2005).
Neurokinin-1 Receptor Antagonism
Research on compounds with a similar structure has led to the development of orally active, water-soluble neurokinin-1 receptor antagonists. These compounds exhibit high affinity and efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting the therapeutic potential of fluoro-methylphenyl compounds in neuropsychiatric disorder treatment (Harrison et al., 2001).
Safety and Hazards
The safety and hazards of a compound can be determined by its hazard statements and precautionary statements. For “3-fluoro-4-methylbenzylamine”, the hazard statements include H314 (causes severe skin burns and eye damage), and the precautionary statements include P260 (do not breathe dust/fume/gas/mist/vapors/spray) among others . For “3-Fluoro-4-methylphenylboronic acid”, it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-6-2-3-7(4-8(6)11)9-5-10(12)14-13-9/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCITVOJHPPUQKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



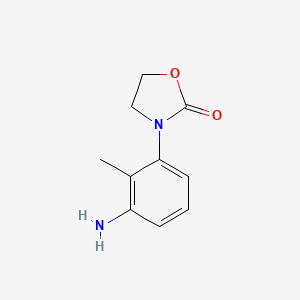
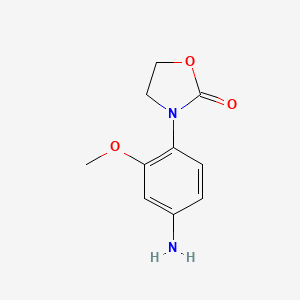
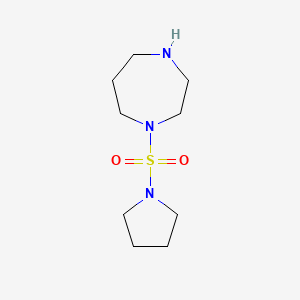
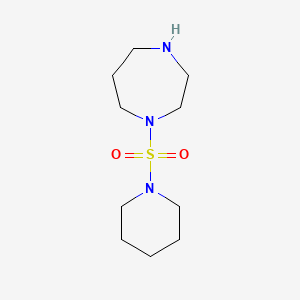
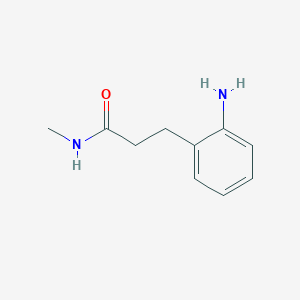

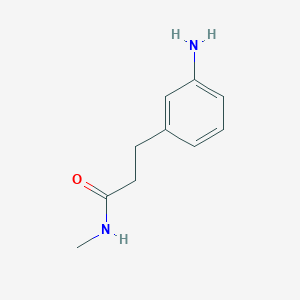

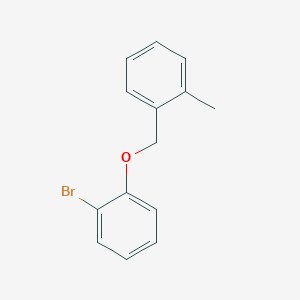

![2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid](/img/structure/B1518858.png)
![2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1518863.png)
![2-[(3-ethynylphenyl)amino]-N-methylacetamide](/img/structure/B1518865.png)
